5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-16-8-6-15(7-9-16)20-25-19(14-24)22(30-20)27-12-10-26(11-13-27)21(28)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQAKFIWKKVKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a complex organic molecule with potential therapeutic applications. This article aims to explore its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a unique structure that includes a piperazine ring, a fluorobenzoyl moiety, and an oxazole ring. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, the piperazine moiety is known for its role in modulating neurotransmitter systems, which can influence various physiological processes.
In Vitro Studies
Recent research has demonstrated that derivatives of piperazine compounds exhibit significant inhibitory effects on enzymes such as tyrosinase. A related compound, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone , showed an IC50 value of , indicating strong enzyme inhibition without cytotoxic effects on B16F10 cells . This suggests that similar derivatives may possess comparable or enhanced biological activities.
Table 1: Summary of Biological Activities
| Compound Name | IC50 (μM) | Biological Target | Effect |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | 0.18 | Tyrosinase | Competitive inhibitor |
| 4-(4-fluorobenzyl)piperazin-1-ylmethanone | TBD | TBD | TBD |
Case Studies
- Tyrosinase Inhibition : A study focused on the inhibition of tyrosinase by piperazine derivatives revealed that modifications to the piperazine ring significantly affected enzyme affinity and selectivity. The competitive nature of these inhibitors suggests they occupy the active site, preventing substrate binding .
- Antimelanogenic Effects : Another study demonstrated that compounds derived from piperazine structures exerted antimelanogenic effects on melanoma cells without inducing cytotoxicity. This indicates potential applications in skin-related therapies .
Q & A
Q. What are the key synthetic steps and reagents for preparing 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile?
The synthesis involves a multi-step process:
Piperazine Derivatization : React 2-fluorobenzoyl chloride with piperazine under basic conditions (e.g., KCO) to form the 4-(2-fluorobenzoyl)piperazine intermediate .
Oxazole Ring Formation : Cyclize a pre-functionalized oxazole precursor (e.g., 2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile) with the piperazine derivative via nucleophilic substitution. Microwave-assisted synthesis may enhance reaction efficiency .
Purification : Use column chromatography (silica gel, EtOAc/petroleum ether eluent) and recrystallization to achieve >95% purity .
Q. Key Reagents :
Q. What analytical techniques are critical for structural characterization?
- NMR Spectroscopy : H and C NMR confirm the presence of the 2-fluorobenzoyl (δ ~7.4–7.8 ppm for aromatic protons) and 4-methoxyphenyl (δ ~3.8 ppm for OCH) groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (calculated: ~406.4 g/mol; observed: [M+H] at m/z 407.4) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic P2/c space group observed in analogous oxazole derivatives) .
Q. How is preliminary biological activity screened?
- In vitro Assays :
- Target Identification : Radioligand binding assays for receptor affinity (e.g., serotonin or dopamine receptors due to piperazine moieties) .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up?
- Reaction Optimization :
- Process Chemistry : Continuous flow systems reduce reaction time from 24h to 2h .
Table 1 : Yield Comparison Under Different Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional batch | 60 | 92 |
| Microwave-assisted | 78 | 95 |
| Continuous flow | 85 | 97 |
Q. What structure-activity relationships (SAR) guide derivative design?
- Fluorobenzoyl Group : Substituents at the 2-position enhance metabolic stability compared to chloro or methyl analogs (t increased by 2x) .
- Oxazole Modifications : 4-Carbonitrile improves solubility (logP reduced from 3.1 to 2.4) .
- Piperazine Flexibility : N-methylation reduces off-target binding to hERG channels .
Figure 1 : SAR of Key Moieties
Q. How to resolve contradictions in reported biological activity data?
Q. What computational methods predict binding affinity and toxicity?
- Molecular Docking : AutoDock Vina simulates interactions with CDK4 (PDB: 2W96); the fluorobenzoyl group forms hydrophobic contacts with Val96 .
- ADMET Prediction : SwissADME predicts high gastrointestinal absorption (95%) but moderate CYP3A4 inhibition (use ProTox-II for hepatotoxicity risk) .
Table 2 : Predicted vs. Experimental Binding Affinity
| Target | Predicted K (nM) | Experimental K (nM) |
|---|---|---|
| CDK4 | 12 | 15 ± 2 |
| ARK5 | 8 | 10 ± 3 |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
